

A Comparative Spectroscopic Analysis of Diaminobenzenesulfonic Acid Isomers

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Compound of Interest

Compound Name: 3,4-Diaminobenzenesulfonic acid

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This guide provides a detailed spectroscopic comparison of four diaminobenzenesulfonic acid isomers: 2,4-diaminobenzenesulfonic acid, 2,5-diaminobenzenesulfonic acid, **3,4-diaminobenzenesulfonic acid**, and 3,5-diaminobenzenesulfonic acid. The distinct positioning of the amino and sulfonic acid groups on the benzene ring in these isomers results in unique spectroscopic fingerprints, which are critical for their identification, characterization, and application in various fields, including dye synthesis and pharmaceutical development. This document summarizes key experimental data from UV-Vis, FT-IR, and NMR spectroscopy to facilitate objective comparison.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of the diaminobenzenesulfonic acid isomers. Variations in these values are directly attributable to the different substitution patterns on the aromatic ring.

Spectroscopic Technique	2,4-Diaminobenzenesulfonic Acid	2,5-Diaminobenzenesulfonic Acid	3,4-Diaminobenzenesulfonic Acid	3,5-Diaminobenzenesulfonic Acid
UV-Vis (λ_{max})	~270 nm[1]	Data not readily available	Data not readily available	Data not readily available
FT-IR (cm^{-1})	~3500-3300 (N-H stretch), ~1170 (S=O asym stretch), ~1030 (S=O sym stretch), 1600-1450 (C=C aromatic)	Characteristic peaks for N-H, S=O, and aromatic C=C stretches are present.	3454, 3364 (N-H), 1639, 1556, 1502 (aromatic), 1230, 1145, 1106, 1021 (S=O related)	Data not readily available
^1H NMR (ppm, DMSO- d_6)	Aromatic protons expected in the δ 6.5–7.5 range.[1]	Data not readily available	6.92 (d), 7.24 (dd), 7.43 (d)	Data not readily available
^{13}C NMR (ppm)	Data available on PubChem.[2]	Data not readily available	Data available on PubChem.[3]	Data available on PubChem (as dication).[4]

Note: The availability of specific, directly comparable experimental data varies across the isomers in public databases. The information provided is based on available sources.

Experimental Methodologies

The data presented in this guide is typically acquired through the following standard experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the wavelength of maximum absorbance (λ_{max}), which is related to the electronic transitions within the molecule.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.

- Protocol:
 - Sample Preparation: A dilute solution of the diaminobenzenesulfonic acid isomer is prepared in a UV-transparent solvent, typically ethanol or deionized water. The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
 - Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.
 - Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over a range of approximately 200-400 nm.
 - Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λ_{max} .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Protocol (KBr Pellet Method):
 - Sample Preparation: A small amount of the solid diaminobenzenesulfonic acid isomer (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Pellet Formation: The powder mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.
 - Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment is recorded beforehand.
 - Data Analysis: The positions (in cm^{-1}) and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

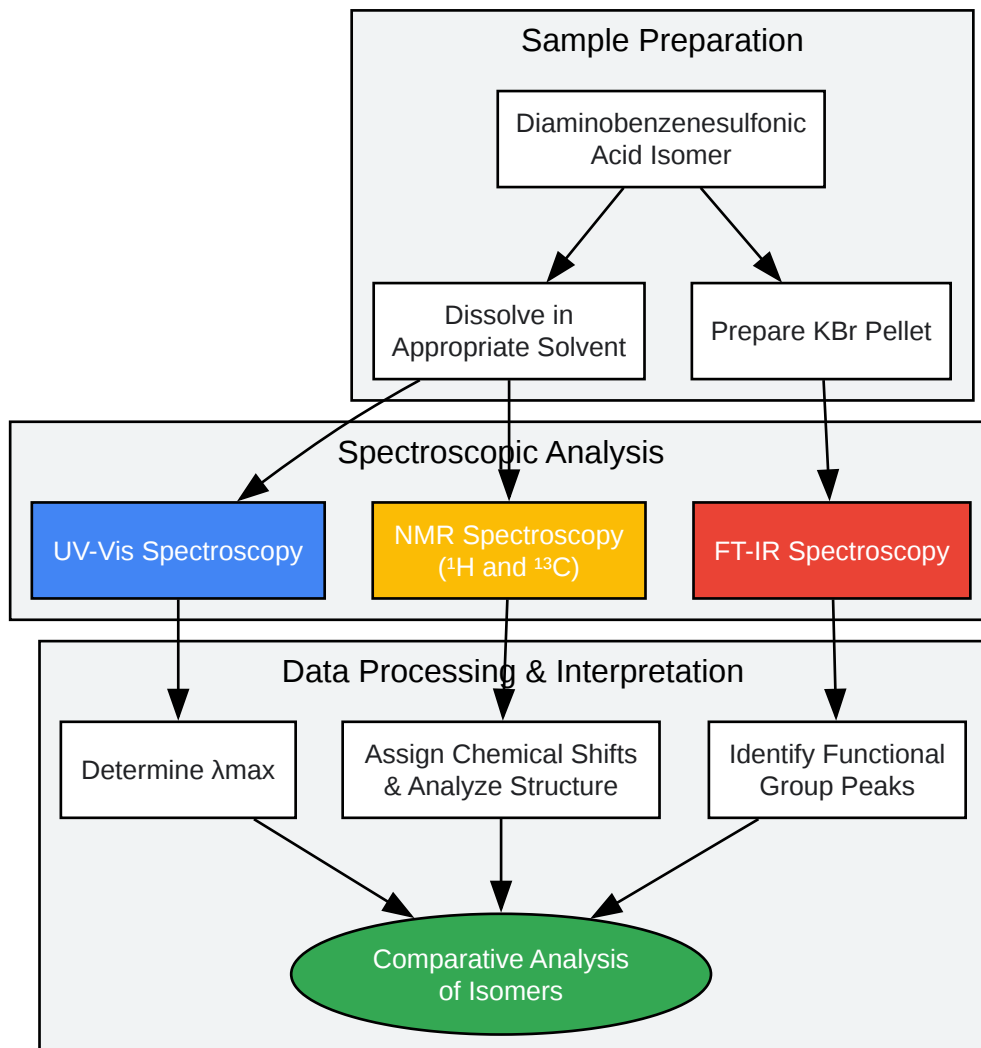
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C .
- Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
- Protocol:
 - Sample Preparation: Approximately 5-10 mg of the diaminobenzenesulfonic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
 - Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
 - Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. The splitting patterns (multiplicity) and integration values in the ^1H NMR spectrum provide information about neighboring protons and the relative number of protons, respectively.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a diaminobenzenesulfonic acid isomer.

General Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic characterization of diaminobenzenesulfonic acid isomers.

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